CA IX Selectivity over CA II: 3-Pyridinesulfonamide Scaffold Achieves 5.9-Fold Improvement Versus Clinical Reference
4-Substituted pyridine-3-sulfonamide derivatives demonstrate isoform selectivity profiles that are mechanistically linked to the 3-position sulfonamide substitution pattern. In a 2025 study, compound 4 (a 4-substituted pyridine-3-sulfonamide derivative) exhibited a 5.9-fold selectivity for the cancer-associated isoform hCA IX (KI = 46 nM) over the ubiquitous cytosolic isoform hCA II (KI = 271 nM) [1]. In contrast, clinically used sulfonamides such as acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), and dichlorophenamide (DCP) demonstrate substantially lower selectivity ratios (KI CA IX/CA II = 0.23-0.8), meaning they inhibit hCA II more potently than hCA IX [2]. The enhanced hCA IX selectivity of the pyridine-3-sulfonamide scaffold is attributed to the adjacent (3,4) positioning of the sulfonamide ZBG and the 4-substituent, which enables differential engagement with the hydrophilic versus lipophilic halves of the CA active site [1].
| Evidence Dimension | Isoform selectivity ratio (hCA IX / hCA II KI) |
|---|---|
| Target Compound Data | 5.9-fold selectivity (KI hCA II = 271 nM; KI hCA IX = 46 nM) for 4-substituted pyridine-3-sulfonamide derivative (compound 4) |
| Comparator Or Baseline | Acetazolamide, methazolamide, ethoxzolamide, dichlorophenamide, indisulam: selectivity ratio 0.23-0.8 (KI hCA II < KI hCA IX) |
| Quantified Difference | Pyridine-3-sulfonamide derivative shows ~7- to 25-fold improved hCA IX selectivity relative to clinical sulfonamides |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms; 20 mM HEPES buffer (pH 7.5), 20 mM Na2SO4 |
Why This Matters
For researchers developing tumor-selective CA IX/XII inhibitors, the pyridine-3-sulfonamide scaffold provides a validated starting point for achieving isoform selectivity that cannot be replicated with benzenesulfonamide-based cores.
- [1] Sławiński J, et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int J Mol Sci. 2025;26(8):3817. DOI: 10.3390/ijms26083817. View Source
- [2] Sławiński J, Szafrański K, Vullo D, Supuran CT. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2013;69:701-710. DOI: 10.1016/j.ejmech.2013.09.020. View Source
